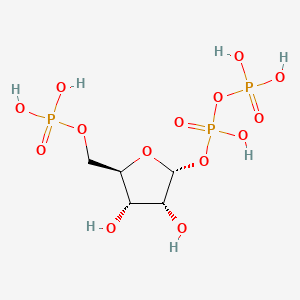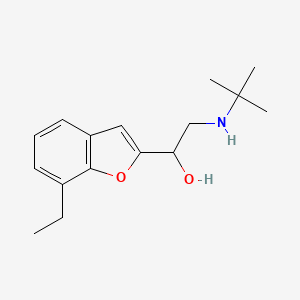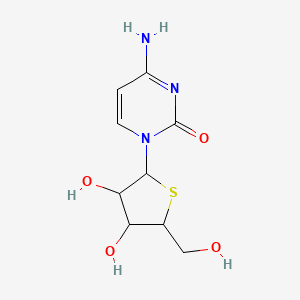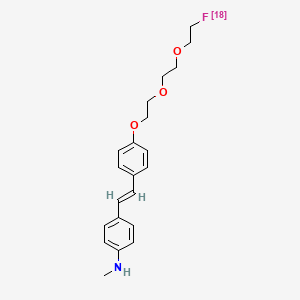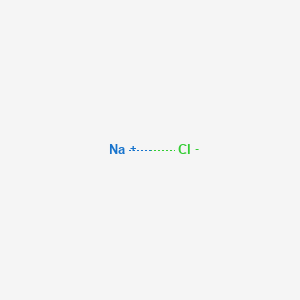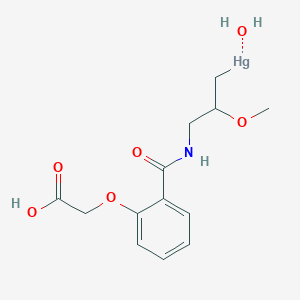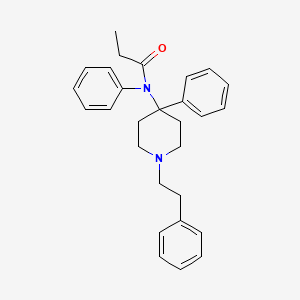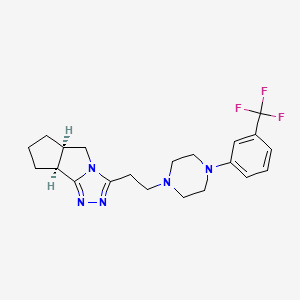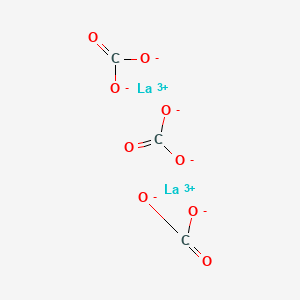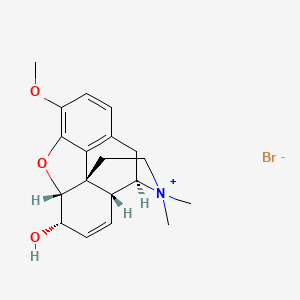
Codeine methylbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Codeine methylbromide, also known as codeine bromomethylate, is a bromomethane (methylbromide) salt of codeine. It is a derivative of codeine, an opioid analgesic used to treat moderate to severe pain. This compound has a dual mechanism of action and is indicated for pain with insomnia or nervousness and violent coughing .
Preparation Methods
Codeine methylbromide is synthesized by reacting codeine with methyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl group of codeine, allowing it to react with methyl bromide to form the methylbromide salt
Chemical Reactions Analysis
Codeine methylbromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form codeinone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrocodeine, a more potent analgesic.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions include codeinone, dihydrocodeine, and various substituted codeine derivatives .
Scientific Research Applications
Codeine methylbromide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other codeine derivatives and analogues.
Biology: this compound is used in studies investigating the metabolism and pharmacokinetics of opioid compounds.
Medicine: It is studied for its analgesic, sedative, and antitussive properties.
Industry: This compound is used in the pharmaceutical industry for the development of new opioid medications.
Mechanism of Action
Codeine methylbromide exerts its effects through a dual mechanism of action. It acts as an agonist at opioid receptors, particularly the mu-opioid receptors, which are responsible for its analgesic and sedative effects. Additionally, the bromide ion contributes to its sedative properties, making it effective for treating pain with insomnia or nervousness .
Comparison with Similar Compounds
Codeine methylbromide is unique compared to other codeine derivatives due to its dual mechanism of action. Similar compounds include:
Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.
Dihydrocodeine: A hydrogenated derivative of codeine with increased potency.
Hydrocodone: A semi-synthetic opioid derived from codeine, used for pain relief and cough suppression.
Hydromorphone: A hydrogenated ketone derivative of morphine, known for its high potency and rapid onset of action
This compound’s combination of opioid and bromide effects makes it particularly useful for treating pain with associated insomnia or nervousness, setting it apart from other similar compounds .
Properties
CAS No. |
125-27-9 |
|---|---|
Molecular Formula |
C19H24BrNO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol;bromide |
InChI |
InChI=1S/C19H24NO3.BrH/c1-20(2)9-8-19-12-5-6-14(21)18(19)23-17-15(22-3)7-4-11(16(17)19)10-13(12)20;/h4-7,12-14,18,21H,8-10H2,1-3H3;1H/q+1;/p-1/t12-,13+,14-,18-,19-;/m0./s1 |
InChI Key |
KIKLDWULAZATJG-YZZSNFJZSA-M |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



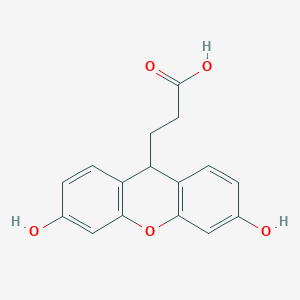
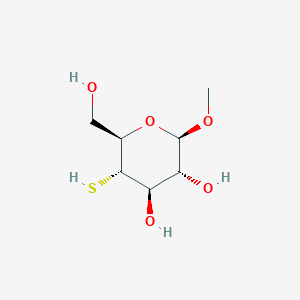
![Methyl 4,6-O-[(1R)-1-carboxyethylidene]-beta-D-galactopyranoside](/img/structure/B10761125.png)
